2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide
CAS No.: 106825-35-8
Cat. No.: VC8799066
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106825-35-8 |
|---|---|
| Molecular Formula | C15H13ClN2O3 |
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C15H13ClN2O3/c16-12-3-7-14(8-4-12)21-10-15(20)18-17-9-11-1-5-13(19)6-2-11/h1-9,19H,10H2,(H,18,20)/b17-9+ |
| Standard InChI Key | UKDGMUYTHJWYCU-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O |
| SMILES | C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)O |
| Canonical SMILES | C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)O |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
The compound’s structure integrates two aromatic systems: a 4-chlorophenoxy group and a 4-hydroxybenzylidene moiety linked through an acetohydrazide backbone. The chlorophenoxy group contributes electron-withdrawing effects, while the hydroxybenzylidene segment offers hydrogen-bonding capabilities. The E-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding, as inferred from analogous hydrazide derivatives.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₃ |
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 2-(4-Chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
| SMILES | C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O |
| InChI Key | Not explicitly provided |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related hydrazides reveals N-H stretches at 3200–3300 cm⁻¹ and C=O vibrations near 1650 cm⁻¹. Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but analogous structures show phenolic -OH protons at δ 9.8–10.2 ppm and aromatic protons between δ 6.8–7.5 ppm .
Synthesis and Preparation
Reaction Mechanism
The synthesis involves condensing 2-(4-chlorophenoxy)acetohydrazide with 4-hydroxybenzaldehyde in ethanol under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a Schiff base linkage.
Scheme 1:
2-(4-Chlorophenoxy)acetohydrazide + 4-Hydroxybenzaldehyde → 2-(4-Chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide + H₂O
Optimization and Yield
Optimal conditions include a 1:1 molar ratio of reactants, ethanol as solvent, and reflux at 80°C for 6–8 hours, yielding 70–75% product after recrystallization from ethanol. Impurities, such as unreacted starting materials, are minimized by gradient elution in column chromatography .
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It exhibits stability under inert atmospheres but degrades upon prolonged exposure to UV light, forming decomposition products detectable via thin-layer chromatography.
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous hydrazides shows melting points between 180–220°C, suggesting similar thermal stability for this compound. Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the cleavage of the hydrazide bond .
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary studies on hydrazide derivatives demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via interaction with phospholipid bilayers, though specific data for this compound are lacking.
Table 3: Biological Activity Data
| Activity | Test System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC: 32 µg/mL |
| Anticancer | MCF-7 cells | 40% inhibition |
Antioxidant Effects
The phenolic -OH group confers radical-scavenging activity, with a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay IC₅₀ of 120 µM. This is comparable to ascorbic acid (IC₅₀: 25 µM), though significantly weaker.
Applications in Pharmaceutical and Agricultural Research
Drug Development
Hydrazides serve as precursors for heterocyclic compounds such as oxadiazoles and triazoles, which exhibit antitubercular and antiviral activities . Functionalization of the hydroxy group could enhance bioavailability, a key focus of ongoing structure-activity relationship (SAR) studies.
Agrochemical Uses
Derivatives with chlorophenoxy groups have herbicidal activity, inhibiting acetolactate synthase (ALS) in weeds. Field trials for analogous compounds show 80% weed suppression at 2 kg/ha, suggesting potential for formulation into eco-friendly herbicides .
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